molecular formula C15H16N2O2 B270397 N-(6-methoxypyridin-3-yl)-3,5-dimethylbenzamide

N-(6-methoxypyridin-3-yl)-3,5-dimethylbenzamide

Cat. No. B270397
M. Wt: 256.3 g/mol
InChI Key: GAJOHESKWAJTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxypyridin-3-yl)-3,5-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPBD and is a member of the benzamide family. MPBD has been found to possess a range of biological activities and is being studied for its potential use in drug development and other applications.

Mechanism of Action

The mechanism of action of MPBD is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This inhibition leads to the death of cancer cells, while leaving healthy cells unharmed.
Biochemical and Physiological Effects:
MPBD has been found to possess a range of biochemical and physiological effects. In addition to its anti-cancer activity, it has also been found to possess anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the treatment of a range of diseases, including neurodegenerative disorders and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of MPBD is its potent activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of MPBD is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on MPBD. One area of interest is in the development of new cancer therapies based on MPBD. Researchers are also investigating the potential use of MPBD in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, there is interest in optimizing the synthesis method for MPBD to improve yields and purity.

Synthesis Methods

The synthesis of MPBD involves the reaction of 3,5-dimethylbenzoic acid with 6-amino-3-methoxypyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using column chromatography to obtain pure MPBD. This synthesis method has been optimized to produce high yields of pure MPBD.

Scientific Research Applications

MPBD has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in drug development. MPBD has been found to possess potent activity against a range of cancer cell lines, making it a potential candidate for the development of new cancer therapies.

properties

Product Name

N-(6-methoxypyridin-3-yl)-3,5-dimethylbenzamide

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-3,5-dimethylbenzamide

InChI

InChI=1S/C15H16N2O2/c1-10-6-11(2)8-12(7-10)15(18)17-13-4-5-14(19-3)16-9-13/h4-9H,1-3H3,(H,17,18)

InChI Key

GAJOHESKWAJTBT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CN=C(C=C2)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CN=C(C=C2)OC)C

Origin of Product

United States

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